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molecular formula C16H16O2 B8457274 alpha-(4-Methoxyphenyl)propiophenone CAS No. 84839-92-9

alpha-(4-Methoxyphenyl)propiophenone

Cat. No. B8457274
M. Wt: 240.30 g/mol
InChI Key: CCHRTZDBCKYQGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06072073

Procedure details

Reaction of propiophenone with p-tolyltosylate: Pd(OAc)2 (9.0 mg, 0.040 mmol), ligand (27.1 mg, 0.050 mmol), NaOtBu (144 mg, 1.50 mmol) and 4-methylphenyl-p-toluene sulfonate (262 mg, 1.00 mmol) were suspended in 1 mL of dioxane in a screw-capped vial. The vial was sealed with a cap containing a PTFE septum and removed from the dry box. Propiophenone (132 mg, 1.10 mmol) was added to the reaction mixture by syringe. The reaction mixture was stirred at 100° C. and monitored by GC analysis. The crude reaction was diluted with ether and washed with 1N HCl, water and brine. The organic layer was dried over Na2SO4, filtered and concentrated in vacuo. The residue was chromatographed on silica gel (hexane/EtOAc=95/5) to give 135 mg (60%) of 2-(4-Methoxyphenyl)-1-phenyl-1-propanone.
Quantity
9 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
p-tolyltosylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ligand
Quantity
27.1 mg
Type
reactant
Reaction Step Three
Quantity
144 mg
Type
reactant
Reaction Step Four
Name
4-methylphenyl-p-toluene sulfonate
Quantity
262 mg
Type
reactant
Reaction Step Five
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
132 mg
Type
reactant
Reaction Step Seven
Quantity
1 mL
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)(=[O:4])[CH2:2][CH3:3].[C:11]1(C)[CH:16]=[CH:15]C=[CH:13][C:12]=1C1(C)C=CC(S([O-])(=O)=O)=CC1.C[C:30]([O-:33])(C)C.[Na+].[CH3:35]C1C=CC(C2C=C(S([O-])(=O)=O)C=CC=2C)=CC=1>O1CCOCC1.CCOCC.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH3:30][O:33][C:11]1[CH:16]=[CH:15][C:3]([CH:2]([CH3:35])[C:1]([C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)=[O:4])=[CH:13][CH:12]=1 |f:2.3,7.8.9|

Inputs

Step One
Name
Quantity
9 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)C1=CC=CC=C1
Name
p-tolyltosylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C=CC=C1)C1(CC=C(S(=O)(=O)[O-])C=C1)C)C
Step Three
Name
ligand
Quantity
27.1 mg
Type
reactant
Smiles
Step Four
Name
Quantity
144 mg
Type
reactant
Smiles
CC(C)(C)[O-].[Na+]
Step Five
Name
4-methylphenyl-p-toluene sulfonate
Quantity
262 mg
Type
reactant
Smiles
CC1=CC=C(C=C1)C1=C(C=CC(=C1)S(=O)(=O)[O-])C
Step Six
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
132 mg
Type
reactant
Smiles
C(CC)(=O)C1=CC=CC=C1
Step Eight
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCOCC1
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 100° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was sealed with a cap
CUSTOM
Type
CUSTOM
Details
removed from the dry box
CUSTOM
Type
CUSTOM
Details
The crude reaction
WASH
Type
WASH
Details
washed with 1N HCl, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel (hexane/EtOAc=95/5)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(C(=O)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 135 mg
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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